molecular formula C6H8ClNO2S B2659407 5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride CAS No. 1401555-72-3

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride

Cat. No.: B2659407
CAS No.: 1401555-72-3
M. Wt: 193.65
InChI Key: NEYRDYBEEBKYIF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride (CAS: 1401555-72-3) is a heteroaromatic compound featuring a thiophene ring substituted with an aminomethyl group at the 5-position and a carboxylic acid moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₈ClNO₂S, with a molecular weight of 193.65 g/mol . The compound is synthesized via dissolution of the free base in HCl, followed by solvent removal, yielding a light yellow powder with ≥95% purity confirmed by HPLC . Key spectral data include:

  • ¹H NMR (500 MHz, MeOD): δ 7.22 (d, J = 3.3 Hz, 1H), 6.71 (d, J = 3.3 Hz, 1H), 4.25 (s, 2H).
  • ¹³C NMR (126 MHz, MeOD): δ 161.27 (COOH), 152.05, 147.49 (thiophene carbons), 36.80 (CH₂NH₂).
  • HRMS (ESI): [M-H]⁻ calcd. 140.0353, found 140.0343 .

Properties

IUPAC Name

5-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYRDYBEEBKYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401555-72-3
Record name 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride involves the condensation reaction between 2-mercaptopyrrolidone and aminomethyl bromide . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation methods. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

The unique structure of 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride positions it as a promising candidate for developing new therapeutic agents. Its ability to interact with biological systems makes it suitable for various medicinal applications.

  • Antiviral Activity : Recent studies have explored thiophene derivatives, including this compound, for their antiviral properties. For instance, compounds derived from thiophene structures have shown effective inhibition against viruses such as the Ebola virus, with promising selectivity indices indicating potential for therapeutic use .
  • Anticancer Potential : In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Chemical Research

The compound's reactivity and functional groups enable its application in various chemical reactions, making it valuable in synthetic chemistry.

  • Synthesis : The synthesis of this compound can be achieved through various methods, including amidation reactions and electrophilic substitutions. This accessibility facilitates its use in academic research and industrial applications.
  • Reactivity : The compound can participate in typical acid-base reactions due to its carboxylic acid group and can also undergo esterification with alcohols. The presence of the thiophene ring allows for electrophilic aromatic substitution reactions, broadening its application scope.

This compound has demonstrated diverse biological activities, including:

  • Antimicrobial Properties : Studies have shown that thiophene derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various strains highlight the compound's effectiveness:
Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30
Bacillus subtilis0.35

These results indicate that the compound is particularly potent against clinically relevant pathogens.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Combination Therapy : A notable study demonstrated enhanced efficacy when this compound was used in combination with existing anticancer drugs like sorafenib, leading to improved therapeutic outcomes in liver cancer models.
  • In Vivo Studies : Animal model experiments showed that lower doses of the compound could achieve therapeutic effects without significant toxicity, while higher doses resulted in adverse effects such as cellular damage. This highlights the need for careful dosage considerations in clinical applications.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : Effective distribution across tissues is facilitated by its lipophilic nature.
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes.
  • Excretion : The compound is mainly eliminated through renal pathways.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Thiophene vs. Furan Analogues

The substitution of the thiophene ring with furan significantly alters physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent ¹H NMR (MeOD) δ (ppm) Bioactivity Notes
5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride C₆H₈ClNO₂S 193.65 Thiophene, NH₂CH₂ 7.22 (d), 6.71 (d), 4.25 (s) GABA aminotransferase substrate
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (4a) C₆H₈ClNO₃ 177.59 Furan, NH₂CH₂ 7.22 (d), 6.71 (d), 4.25 (s) Lower aromaticity; reduced metabolic stability

Key Differences :

  • Aromaticity : Thiophene’s sulfur atom enhances aromatic stabilization compared to furan’s oxygen, influencing electronic properties and receptor binding .
  • Metabolic Stability : Thiophene derivatives generally exhibit higher resistance to oxidative metabolism than furan analogues .

Variations in Aminomethyl Substituents

Modifications to the aminomethyl group impact solubility, steric bulk, and pharmacological activity:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Spectral Data (¹H NMR, MeOD) Notes
5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride C₇H₁₀ClNO₂S NH(CH₃)CH₂ 207.68 δ 4.15 (s, 2H, CH₂N), 2.45 (s, 3H, CH₃) Increased lipophilicity; potential enhanced blood-brain barrier penetration
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride C₁₁H₁₈ClN₃O₂S N-Methylpiperazinyl-CH₂ 315.85 δ 3.60–3.20 (m, piperazine protons) Improved solubility due to basic piperazine moiety; likely used in kinase inhibitors
5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride C₈H₁₀ClNO₂S Cyclopropylamine-CH₂ 219.68 δ 2.85–2.70 (m, cyclopropane protons) Conformational rigidity may enhance target selectivity

Structural Implications :

  • Piperazinyl Group (C₁₁H₁₈ClN₃O₂S) : Enhances water solubility and introduces hydrogen-bonding sites for target interaction .

Carboxylic Acid Derivatives

Esterification or halogenation of the carboxylic acid moiety modifies reactivity and application scope:

Compound Name Molecular Formula Modification Molecular Weight (g/mol) Key Applications
Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride C₇H₉NO₂S Methyl ester 187.22 Intermediate for prodrug synthesis
5-Chlorothiophene-2-carboxylic acid C₅H₃ClO₂S Cl substituent 162.59 Antimicrobial agent precursor

Functional Group Impact :

  • Methyl Ester (C₇H₉NO₂S): Protects the carboxylic acid, improving cell membrane permeability for prodrug strategies .
  • Chloro Substituent (C₅H₃ClO₂S) : Enhances electrophilicity, enabling cross-coupling reactions in medicinal chemistry .

Biological Activity

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with an aminomethyl group and a carboxylic acid functional group. This structure is crucial for its biological activity, particularly in interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
  • Antiviral Activity : Thiophene derivatives have been explored for their antiviral properties, particularly against viruses like Ebola. The mechanism often involves interference with viral entry into host cells or inhibition of viral replication processes .
  • Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent, possibly through disrupting bacterial cell wall synthesis or inhibiting bacterial enzymes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget Organism/PathwayEC50 (μM)Reference
AntiviralEbola virus0.07
AntimicrobialStaphylococcus aureus16
Enzyme InhibitionTBK1 and IKKε50

Case Studies

  • Antiviral Screening : A study identified thiophene derivatives, including this compound, as potent inhibitors of the Ebola virus using pseudotype viral systems. The results indicated that modifications to the thiophene scaffold could enhance antiviral potency .
  • Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve inhibition of cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Interaction Studies : Research exploring the interaction of this compound with kinases such as TBK1 revealed that it could modulate inflammatory pathways associated with insulin resistance and type 2 diabetes. This suggests potential applications in metabolic disorders .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies suggest favorable absorption characteristics and moderate bioavailability, making it a promising candidate for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride, and what experimental parameters should be optimized?

  • Methodology : A plausible synthesis involves functionalizing thiophene-2-carboxylic acid derivatives via aminomethylation. For example:

Protection of the carboxylic acid : Use a protecting group (e.g., esterification) to prevent side reactions during subsequent steps .

Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like formaldehyde and ammonium chloride under controlled pH and temperature .

Deprotection and salt formation : Hydrolyze the ester to regenerate the carboxylic acid, followed by treatment with HCl to form the hydrochloride salt.

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry, solvent polarity (e.g., acetic acid or DMF), and reaction time to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of the aminomethyl (-CH2NH2) and carboxylic acid (-COOH) groups via ¹H and ¹³C NMR. Compare chemical shifts with related thiophene derivatives .
  • Mass spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF, ensuring the molecular ion peak matches the theoretical mass (C7H8NO2S·HCl = 205.67 g/mol).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and extreme pH conditions, which may degrade the compound into hazardous byproducts like sulfur oxides .
  • Waste disposal : Neutralize acidic residues before disposal. Collect solid waste in labeled containers for incineration, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound under varying conditions?

  • Experimental design : Conduct a factorial design of experiments (DoE) to evaluate variables such as temperature (25–80°C), solvent (acetic acid vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid). Use ANOVA to identify statistically significant factors .
  • Case study : If yields drop at higher temperatures, investigate thermal decomposition via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Q. What computational methods can predict the electronic effects of the aminomethyl group on the thiophene ring’s reactivity?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare charge distribution with unsubstituted thiophene-2-carboxylic acid .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies for drug discovery .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous media?

  • Stability studies : Perform accelerated degradation tests under varying humidity (40–80% RH) and temperature (4–40°C). Monitor decomposition via HPLC and identify degradation products (e.g., free amine or thiophene derivatives) .
  • Solubility profiling : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. The hydrochloride salt is expected to exhibit higher aqueous solubility than the free base due to ionic dissociation .

Q. What strategies can mitigate toxicity risks during in vitro or in vivo studies involving this compound?

  • In vitro cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50 values. Compare with structurally similar compounds to identify toxicity trends .
  • In vivo protocols : Administer the compound to rodent models at escalating doses (1–100 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine). Include a control group receiving the free base to isolate HCl-related effects .

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